N-(5-chloro-2-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and hydroxy group on one phenyl ring and two methyl groups on the other phenyl ring. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 5-chloro-2-hydroxyaniline with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
Chemistry: N-(5-chloro-2-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of sulfonamides with bacterial enzymes. It helps in understanding the mechanism of action of sulfonamide-based antibiotics.
Medicine: This compound and its derivatives are investigated for their potential antimicrobial and anti-inflammatory properties. They are also explored for their use in the treatment of certain cancers due to their ability to inhibit specific enzymes involved in cell proliferation.
Industry: In the industrial sector, this compound is used in the formulation of dyes and pigments. It is also employed in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
Comparison with Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)acetamide
- N-(5-chloro-2-hydroxyphenyl)-2-morpholinomethylbenzamide
- N-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
Comparison:
- N-(5-chloro-2-hydroxyphenyl)acetamide: Similar in structure but lacks the sulfonamide group, which may result in different biological activity.
- N-(5-chloro-2-hydroxyphenyl)-2-morpholinomethylbenzamide: Contains a morpholine ring, which can enhance its solubility and potentially alter its pharmacokinetic properties.
- N-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate: Contains a pyrrolidine ring, which may impart different chemical reactivity and biological activity.
N-(5-chloro-2-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various applications.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-3-5-12(7-10(9)2)20(18,19)16-13-8-11(15)4-6-14(13)17/h3-8,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDDMIVAASRSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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